molecular formula C11H14ClNO2 B2545168 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl CAS No. 1000161-37-4

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl

Cat. No.: B2545168
CAS No.: 1000161-37-4
M. Wt: 227.69
InChI Key: FVJJWSHIWHZUEC-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl is a substituted tetrahydronaphthalene derivative with a carboxylic acid group at position 2 and an amino group at position 4. This compound, often used in pharmaceutical research, is structurally related to dopamine agonists like apomorphine, which are critical in neurological studies . Its hydrochloride form enhances solubility, making it suitable for biological applications.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10;/h1-2,5,10H,3-4,6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSZLISPUCZHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the catalytic hydrogenation of 6-nitro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, followed by acidification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

8-Oxo-5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid

  • Structural Difference: A ketone replaces the amino group at position 6.
  • Properties: Molecular formula = C11H10O3 (MW = 190.20 g/mol). The absence of the amino group reduces basicity, impacting solubility and metabolic stability .

3-Chloro-5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid

  • Structural Difference : Chloro substituent at position 3.
  • Properties : MW = 210.7 g/mol; the electron-withdrawing Cl group decreases electron density at the aromatic ring, altering reactivity in synthesis .

5,5,8,8-Tetramethyl-Substituted Analog

  • Structural Difference : Methyl groups at positions 5 and 7.
  • Properties : MW = 232.32 g/mol. Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility .

Stereochemical Variants

  • (R)-8-Amino-5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid HCl: Chirality at position 8 influences binding to enantioselective targets, such as dopamine receptors. This highlights the importance of stereochemistry in drug design .
  • (S)-Methyl Ester Derivative : The methyl ester (MW = 241.71 g/mol) replaces the carboxylic acid, improving lipophilicity and oral bioavailability .

Base Structure: 5,6,7,8-Tetrahydro-2-Naphthoic Acid

  • Structural Difference: Lacks the amino group.
  • Properties: EC 214-469-6; used in liquid-crystalline polymers and industrial applications. The absence of the amino group limits its utility in neurological research but broadens material science applications .

Biological Activity

6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride (CAS Number: 1000161-37-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₁₁H₁₄ClN₁O₂
Molecular Weight : 227.69 g/mol
LogP : 2.703
Polar Surface Area (PSA) : 63.32 Ų

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₁O₂
Molecular Weight227.69 g/mol
LogP2.703
Polar Surface Area63.32 Ų

Antitumor Activity

Research indicates that compounds similar to 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exhibit significant antitumor properties. A study demonstrated that derivatives with amino and carboxylic acid functionalities show cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound's derivatives showed IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cell lines, indicating potent activity in some cases .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The presence of the amino group enhances its interaction with proteins, potentially inhibiting pathways that lead to tumor growth.

  • Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins mainly through hydrophobic contacts .
  • Structure-Activity Relationship (SAR) : Modifications in the molecular structure, such as the introduction of electron-donating groups, can significantly enhance cytotoxic activity .

Study on Anticancer Properties

A detailed study examined the effects of various derivatives of tetrahydronaphthalene carboxylic acids on human cancer cell lines. The results indicated that:

  • Compounds with specific substitutions on the naphthalene ring exhibited enhanced antiproliferative effects.
  • A notable derivative demonstrated an IC50 value lower than that of doxorubicin in certain cell lines, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl remains under investigation. However, its LogP value suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid HCl, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with the hydrogenation of 2-naphthoic acid derivatives to generate the tetrahydro scaffold. For regioselective functionalization, use catalytic hydrogenation (e.g., Pd/C or PtO₂) under controlled pressure (1–3 atm) to preserve the amine group .
  • Step 2 : Introduce the amino group via nucleophilic substitution or reductive amination. For HCl salt formation, employ HCl gas in anhydrous ether or methanol to precipitate the product .
  • Critical Parameters : Monitor pH (4–6) during salt formation to avoid over-acidification. Optimize temperature (20–40°C) and solvent polarity to balance reaction rate and byproduct formation .

Q. How can purity and structural integrity be assessed for this compound?

  • Methodology :

  • HPLC Analysis : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 20 min. Retention time and peak symmetry indicate purity (>97% by area) .
  • Spectroscopic Confirmation :
  • ¹H/¹³C NMR : Look for characteristic signals: δ ~6.8–7.2 ppm (aromatic protons), δ ~2.5–3.5 ppm (tetrahydro ring protons), and δ ~170 ppm (carboxylic acid carbon) .
  • FT-IR : Confirm amine (-NH₂) stretch at ~3300 cm⁻¹ and carboxylic acid (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can regioselective functionalization of the tetrahydro-naphthalene scaffold be achieved without compromising the amine group?

  • Methodology :

  • Protection-Deprotection Strategy : Protect the amine with Boc (di-tert-butyl dicarbonate) before functionalizing the aromatic ring. Use Friedel-Crafts acylation/alkylation at position 6/7, followed by deprotection with TFA .
  • Enzymatic Catalysis : Recombinant E. coli expressing CYP199A2 enables selective oxidation at specific positions without side reactions (e.g., hydroxylation at position 7) .
  • Validation : Compare LC-MS profiles of intermediates to track regioselectivity. Use DFT calculations to predict reactive sites based on electron density maps .

Q. What experimental design principles resolve contradictions in spectral data (e.g., conflicting NMR shifts) for this compound?

  • Methodology :

  • Factorial Design : Apply a 2³ factorial design to test variables: solvent (DMSO vs. CDCl₃), temperature (25°C vs. 40°C), and concentration (10 mM vs. 50 mM). Analyze variance (ANOVA) to identify dominant factors causing spectral discrepancies .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational changes (e.g., ring puckering) that alter chemical shifts. Compare with X-ray crystallography data (if available) to correlate solid-state vs. solution structures .

Q. How can computational modeling optimize reaction pathways for large-scale synthesis?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for key steps (e.g., hydrogenation or amination). Calculate activation energies to identify rate-limiting steps .
  • COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to scale up reactions. Adjust stirring rate (200–600 RPM) and cooling efficiency to mitigate exothermic side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 152–156°C vs. 160–165°C)?

  • Methodology :

  • Purity Assessment : Reanalyze samples via DSC (Differential Scanning Calorimetry) to detect impurities affecting melting range. Compare with TGA to rule out decomposition .
  • Polymorphism Screening : Recrystallize from solvents of varying polarity (water, ethanol, DCM) and analyze XRD patterns to identify polymorphic forms .

Advanced Characterization Techniques

Q. What advanced spectroscopic methods validate the stereochemistry of the tetrahydro ring?

  • Methodology :

  • NOESY NMR : Detect through-space correlations between axial protons (e.g., H-5 and H-8) to confirm chair or boat conformation .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and simulated spectra to assign absolute configuration of chiral centers .

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